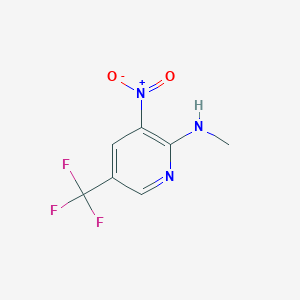

N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3O2/c1-11-6-5(13(14)15)2-4(3-12-6)7(8,9)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFBYIGPCGICNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379522 | |

| Record name | N-Methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-21-1 | |

| Record name | N-Methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175277-21-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine

Abstract

N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine is a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. As with any novel chemical entity, a thorough understanding of its physicochemical properties is paramount for its application, formulation, and development. This guide provides a comprehensive overview of the key physicochemical attributes of this compound, identified by CAS Number 175277-21-1.[1][2][3] Due to the limited availability of experimentally derived data in peer-reviewed literature, this document combines high-quality computational predictions with detailed, field-proven experimental protocols for their empirical determination. We present methodologies for evaluating solubility, lipophilicity (LogP), and acidity (pKa), explaining the scientific rationale behind each step to ensure procedural integrity and data reliability. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing this and similar research chemicals.

Introduction and Chemical Identity

This compound belongs to a class of highly functionalized aromatic heterocycles. The pyridine core is decorated with three key substituents that dictate its chemical behavior:

-

An N-methylamino group at the 2-position, which acts as a hydrogen bond donor and a weak base.

-

A nitro group at the 3-position, a strong electron-withdrawing group that significantly influences the electron density of the aromatic ring and the basicity of the other nitrogen atoms.

-

A trifluoromethyl group at the 5-position, another potent electron-withdrawing group that enhances lipophilicity and can impact metabolic stability.

This unique combination of functional groups makes the compound a valuable building block but also presents specific challenges for characterization and handling. Understanding its fundamental properties is the first step toward unlocking its potential in areas such as agrochemical and pharmaceutical ingredient synthesis.[4]

Core Compound Identifiers

A consistent and accurate identification is critical for regulatory and research purposes. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 175277-21-1 | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₆F₃N₃O₂ | [1][2] |

| Molecular Weight | 221.14 g/mol | [1][2] |

| InChIKey | UFFBYIGPCGICNB-UHFFFAOYSA-N | [1][5] |

| Canonical SMILES | CNC1=C(C=C(C=N1)C(F)(F)F)--INVALID-LINK--[O-] | [1][5] |

Predicted Physicochemical Properties

Experimental data for this specific molecule is not widely published. Therefore, we present a summary of high-quality computational predictions. These values provide a reliable starting point for experimental design and hypothesis generation.

| Property | Predicted Value | Method/Source | Significance in Drug Development |

| logP (Lipophilicity) | 2.4 | XLogP3-AA[5] | Influences solubility, permeability, and metabolism. |

| Topological Polar Surface Area (TPSA) | 70.7 Ų | CACTVS[5] | Predicts membrane permeability and oral bioavailability. |

| Hydrogen Bond Acceptors | 5 | CACTVS[5] | Affects solubility and target binding. |

| Hydrogen Bond Donors | 1 | CACTVS[5] | Affects solubility and target binding. |

| pKa (Most Basic) | -1.5 (Predicted) | ChemAxon | Governs ionization state, solubility, and receptor interactions. |

| pKa (Most Acidic) | 13.9 (Predicted) | ChemAxon | Relevant for formulation and stability. |

Experimental Determination of Key Properties

To move beyond computational estimates, rigorous experimental validation is necessary. The following sections detail standardized protocols for determining the critical physicochemical parameters of this compound.

Workflow for Physicochemical Characterization

The logical flow of characterization ensures that data from one experiment can inform the next. For instance, an approximate solubility measurement is often required to prepare samples for pKa or LogP determination.

Caption: High-level workflow for empirical physicochemical characterization.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Test Guideline 105 and is the gold standard for determining aqueous solubility.

Causality: The shake-flask method ensures that a dynamic equilibrium is reached between the solid-state compound and the dissolved state, providing a true measure of thermodynamic solubility. The extended equilibration time is necessary to overcome kinetic barriers to dissolution.

Self-Validation: The protocol's integrity is maintained by analyzing the concentration at multiple time points (e.g., 24h and 48h). A valid result is confirmed when these concentrations agree within a narrow margin (e.g., <5%), indicating that equilibrium has been reached.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10 mg) to a known volume of buffered aqueous solution (e.g., 10 mL of pH 7.4 phosphate-buffered saline) in a glass vial.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using an orbital shaker for 48 hours. Protect samples from light, as nitroaromatic compounds can be photolabile.

-

Phase Separation: After equilibration, allow the samples to stand for 24 hours to allow undissolved material to settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water) and analyze the concentration using a validated HPLC-UV method against a standard calibration curve.

-

Calculation: The solubility is reported in mg/mL or µM based on the measured concentration of the saturated solution.

Protocol: Lipophilicity (LogP) Determination via HPLC

This method leverages the correlation between a compound's retention time on a reverse-phase HPLC column and its n-octanol/water partition coefficient (LogP).

Causality: In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Lipophilic compounds interact more strongly with the stationary phase, resulting in longer retention times. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be accurately interpolated.

Self-Validation: A calibration curve must be generated using a set of 5-7 standard compounds with known LogP values that bracket the expected LogP of the analyte. The validity of the method is confirmed by a high correlation coefficient (R² > 0.98) for the calibration curve.

Methodology:

-

System Setup: Use a C18 reverse-phase column. The mobile phase is typically a gradient of acetonitrile and water.

-

Calibration: Prepare solutions of standard compounds (e.g., uracil, aniline, toluene, naphthalene) with known LogP values. Inject each standard and record its retention time (t_R).

-

Calculate Dead Time (t_0): Inject a non-retained compound like uracil to determine the column void time.

-

Calculate Capacity Factor (k): For each standard, calculate k using the formula: k = (t_R - t_0) / t_0.

-

Generate Calibration Curve: Plot log(k) versus the known LogP values for the standards. Perform a linear regression to obtain the equation of the line.

-

Analyte Analysis: Inject a solution of this compound and record its retention time. Calculate its log(k).

-

LogP Calculation: Use the regression equation from the calibration curve to calculate the LogP of the target compound from its log(k) value.

Caption: Workflow for LogP determination using the HPLC retention time method.

Stability and Safety Considerations

Given the chemical structure, specific stability and handling precautions are warranted.

-

Hazard Profile: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[5] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

-

Photostability: Nitroaromatic compounds are often susceptible to degradation upon exposure to UV light. It is recommended to store the compound in amber vials and to minimize light exposure during experiments.

-

Chemical Compatibility: The nitro group makes the compound a potential oxidizing agent and may react with strong reducing agents. The pyridine nitrogen provides a site for potential N-alkylation reactions.[6] The amino group can react with strong acids and electrophiles.

Conclusion

This compound is a complex heterocyclic compound whose utility in research and development is directly tied to its physicochemical properties. While experimental data remains sparse, this guide provides a robust framework for its characterization. The combination of reliable computational predictions and detailed, validated experimental protocols offers a clear path forward for scientists. By rigorously applying these methodologies, researchers can generate the high-quality data needed to confidently advance their projects, whether in drug discovery, materials science, or synthetic chemistry.

References

- 1. This compound | CAS 175277-21-1 [matrix-fine-chemicals.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine (CAS: 175277-21-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine, a fluorinated pyridine derivative with potential applications in medicinal chemistry and drug discovery. Drawing from available chemical data and analogous compound literature, this document will cover its physicochemical properties, a plausible synthetic route, and an exploration of its potential biological significance based on the well-established roles of its constituent functional groups.

Core Compound Characteristics

This compound is a substituted pyridine ring, a structural motif prevalent in a wide array of pharmaceuticals and agrochemicals. The strategic placement of a methylamino group at the 2-position, a nitro group at the 3-position, and a trifluoromethyl group at the 5-position creates a unique electronic and steric environment that likely imparts specific biological activities.

| Property | Value | Source |

| CAS Number | 175277-21-1 | [1][2][3][4] |

| Molecular Formula | C₇H₆F₃N₃O₂ | [2][3][4] |

| Molecular Weight | 221.14 g/mol | [2][3] |

| Appearance | Solid (predicted) | N/A |

| Melting Point | 98-100 °C | N/A |

| Purity | Typically >95% (commercially available) | [3] |

The trifluoromethyl group is a well-known bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. The nitro group, also strongly electron-withdrawing, further modulates the electronic character of the pyridine ring and can be a key pharmacophore in certain drug classes.

Synthesis and Manufacturing

Step 1: Synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine

The synthesis of the chloro-substituted pyridine precursor can be achieved from the corresponding 2-hydroxypyridine derivative.[5]

Reaction Scheme:

Caption: Synthesis of the key intermediate.

Experimental Protocol:

-

To a solution of 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine in a suitable aprotic solvent such as acetonitrile, add phosphorus oxychloride (POCl₃) and a catalytic amount of a phase-transfer catalyst like benzyltrimethylammonium chloride.[5]

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).[5]

-

Upon completion, carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate.[5]

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[5]

-

Remove the solvent under reduced pressure to yield the crude 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, which can be used in the next step with or without further purification.[5]

Step 2: Synthesis of this compound

The final product is obtained through a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position is displaced by methylamine. The electron-deficient nature of the pyridine ring, enhanced by the nitro and trifluoromethyl groups, facilitates this reaction.[6]

Reaction Scheme:

Caption: Final synthesis step via SNAr.

Experimental Protocol:

-

Dissolve 2-chloro-3-nitro-5-(trifluoromethyl)pyridine in a suitable solvent such as ethanol or isopropanol.[6]

-

Add a solution of methylamine (in a solvent like THF or water) to the reaction mixture. An excess of methylamine may be used to drive the reaction to completion and act as a base to neutralize the HCl formed.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.[6]

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.[6]

Potential Biological Activity and Applications in Drug Discovery

While there is no specific publicly available data on the biological activity of this compound, the structural motifs present in the molecule are found in compounds with a range of therapeutic applications.

The trifluoromethylpyridine core is a key component in several approved drugs and agrochemicals.[7] The trifluoromethyl group is known to enhance metabolic stability and cell permeability, and can participate in crucial binding interactions with protein targets.

Nitroaromatic compounds have a long history in medicine, with applications as antibacterial and antiparasitic agents. The nitro group can be enzymatically reduced in hypoxic environments, such as those found in solid tumors or in anaerobic microorganisms, to form reactive cytotoxic species. This suggests a potential application for this compound as a hypoxia-activated prodrug in cancer therapy or as an antimicrobial agent.

Given the prevalence of the substituted aminopyridine scaffold in kinase inhibitors, it is also plausible that this compound could exhibit activity against various protein kinases, which are critical targets in oncology and inflammatory diseases.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with care in a well-ventilated laboratory environment.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

-

Use only outdoors or in a well-ventilated area.[4]

-

In case of contact with skin, wash with plenty of water.[4]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[4]

-

Future Perspectives

This compound represents an under-explored molecule with significant potential for further investigation. Future research should focus on:

-

Confirmation and Optimization of Synthesis: A detailed, validated, and optimized synthesis protocol would be beneficial for the research community.

-

Biological Screening: A broad biological screening of the compound against various targets, including cancer cell lines (under both normoxic and hypoxic conditions), a panel of kinases, and a range of microbial strains, is warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the N-methyl group and the substituents on the pyridine ring could provide valuable insights into the key structural features required for any observed biological activity.

The unique combination of a trifluoromethyl group, a nitro group, and a methylamino group on a pyridine scaffold makes this compound a compelling candidate for further investigation in the field of drug discovery.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. This compound | CAS 175277-21-1 [matrix-fine-chemicals.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. Page loading... [guidechem.com]

- 5. 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. 3-Nitro-5-(trifluoromethyl)pyridin-2-amine | C6H4F3N3O2 | CID 10608391 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectroscopic Characterization of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine

Foreword

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine (CAS 175277-21-1) is a substituted pyridine derivative incorporating several key functional groups: a secondary amine, a nitro group, and a trifluoromethyl group.[1][2] Such a combination of electron-withdrawing and -donating moieties on an aromatic scaffold makes it a potentially valuable building block for creating complex molecules in medicinal and agrochemical research.[3] This guide provides an in-depth, multi-technique spectroscopic analysis of this compound. We move beyond a simple presentation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in fundamental principles and authoritative standards. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to apply spectroscopic techniques for definitive structural confirmation.

Molecular Structure and Key Features

This compound is a molecule with a molecular formula of C₇H₆F₃N₃O₂ and a molecular weight of approximately 221.14 g/mol .[4][5] Its structure presents a fascinating case for spectroscopic analysis due to the distinct electronic environments created by its substituents. The electron-donating N-methylamino group stands in contrast to the powerful electron-withdrawing capabilities of both the nitro and trifluoromethyl groups. This electronic tension dictates the chemical shifts and coupling constants observed in NMR spectroscopy, as well as the vibrational frequencies in IR spectroscopy.

Figure 1: Molecular structure of this compound.

Integrated Spectroscopic Workflow

A multi-faceted approach is essential for the comprehensive characterization of a novel compound. No single technique can provide all the necessary structural information. The workflow below illustrates a logical sequence for acquiring and integrating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to build a complete and validated structural profile.

Figure 2: A typical workflow for comprehensive spectroscopic characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common starting point, but DMSO-d₆ is superior for observing exchangeable protons like those on amines.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference, setting its chemical shift to 0.00 ppm.[6]

-

Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton signals (typically 0-12 ppm).[7]

Data Summary & Interpretation

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the different proton environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.75 | Doublet (d) | 1H | H-6 (Aromatic) |

| ~8.40 | Doublet (d) | 1H | H-4 (Aromatic) |

| ~6.5-7.5 (broad) | Broad Singlet (br s) | 1H | N-H |

| ~3.15 | Doublet (d) | 3H | N-CH₃ |

Interpretation:

-

Aromatic Protons (H-6 and H-4): The pyridine ring contains two protons. The proton at the 6-position (H-6) is adjacent to the ring nitrogen and is expected to be the most downfield-shifted aromatic proton. The proton at the 4-position (H-4) is situated between two strongly electron-withdrawing groups (-NO₂ and -CF₃), which also causes a significant downfield shift.[8][9] A small four-bond coupling (⁴J) of 2-3 Hz is expected between H-4 and H-6. Furthermore, long-range coupling to the trifluoromethyl group may introduce additional fine splitting to the H-4 signal.

-

Amine Proton (N-H): The chemical shift of the N-H proton can vary significantly and is often broad due to chemical exchange and quadrupole broadening from the nitrogen atom. Its presence would confirm the secondary amine group. This peak may not be observed if it undergoes rapid exchange with residual water in the solvent.

-

N-Methyl Protons (N-CH₃): The methyl group attached to the nitrogen is expected to appear as a doublet around 3.15 ppm due to coupling with the adjacent N-H proton (³J ≈ 5 Hz). If the N-H proton is exchanging rapidly, this signal may collapse into a singlet.

Figure 3: Predicted ¹H NMR coupling relationships in the molecule.

Carbon-13 & Fluorine-19 NMR Spectroscopy

¹³C and ¹⁹F NMR provide complementary information, mapping the carbon skeleton and directly probing the fluorine-containing moiety.

Experimental Protocol

The sample preparation is identical to that for ¹H NMR. The spectra are typically acquired on the same instrument, switching the observation nucleus. For ¹³C NMR, proton decoupling is standard practice to produce a spectrum of singlets, simplifying interpretation.

Data Summary & Interpretation

¹³C NMR: The molecule has 7 unique carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (Coupled) | Assignment |

| ~158 | Singlet | C-2 (C-N) |

| ~148 | Singlet | C-4 (Ar C-H) |

| ~140 | Singlet | C-3 (C-NO₂) |

| ~135 (quartet) | Quartet (q, ¹JCF ≈ 275 Hz) | C-5 (C-CF₃) |

| ~122 (quartet) | Quartet (q, ⁰JCF ≈ 35 Hz) | -CF₃ |

| ~118 | Singlet | C-6 (Ar C-H) |

| ~29 | Singlet | N-CH₃ |

¹⁹F NMR: A single signal is expected for the three equivalent fluorine atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | Singlet | -CF₃ |

Interpretation:

-

¹³C NMR: The chemical shifts are influenced by the substituents. The carbons directly attached to heteroatoms (C-2, C-3, C-5) are significantly shifted. Notably, the carbon attached to the trifluoromethyl group (C-5) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).[10] The trifluoromethyl carbon itself will also be a quartet with a larger coupling constant.[11]

-

¹⁹F NMR: ¹⁹F NMR is highly specific. The presence of a single signal in the expected region (~-60 to -65 ppm relative to CFCl₃) is a definitive confirmation of the trifluoromethyl group.[12][13] The absence of significant coupling in the proton-decoupled spectrum indicates no nearby protons are close enough for strong through-bond coupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol

-

Sample Preparation: For a solid sample, the most common method is using a Potassium Bromide (KBr) disk. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet.[14] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of air (or the clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.

Data Summary & Interpretation

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3450 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (Methyl) |

| 1580 - 1620 | C=C / C=N Stretch | Aromatic Ring |

| 1500 - 1560 | N-O Asymmetric Stretch | Nitro Group |

| 1330 - 1370 | N-O Symmetric Stretch | Nitro Group |

| 1100 - 1300 | C-F Stretch | Trifluoromethyl Group |

Interpretation: The FT-IR spectrum provides a unique fingerprint of the molecule. The key diagnostic peaks are the N-H stretch, confirming the amine, and the two strong, characteristic absorptions for the nitro group's asymmetric and symmetric N-O stretches.[15][16] The presence of very strong bands in the 1100-1300 cm⁻¹ region is indicative of the C-F bonds of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

Experimental Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion after being dissolved in a suitable solvent like methanol or acetonitrile.

-

Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is ideal to keep the molecule intact and observe the molecular ion.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole or Time-of-Flight).

Data Summary & Interpretation

| m/z Value | Proposed Fragment | Interpretation |

| ~222.05 | [M+H]⁺ | Protonated Molecular Ion |

| ~221.04 | [M]⁺ | Molecular Ion |

| ~206.03 | [M - CH₃]⁺ | Loss of the methyl group |

| ~175.04 | [M - NO₂]⁺ | Loss of the nitro group |

Interpretation: The primary goal is to identify the molecular ion peak. For this compound, a high-resolution mass spectrum should show a mass corresponding to its exact molecular formula, C₇H₆F₃N₃O₂ (exact mass: 221.0412). In ESI, the protonated molecule [M+H]⁺ at m/z 222.0490 is often the most abundant ion observed. The fragmentation pattern, such as the loss of the nitro group (a loss of 46 Da) or the methyl group (a loss of 15 Da), provides corroborating evidence for the proposed structure.

Conclusion

The combination of ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. NMR spectroscopy maps the precise connectivity of the carbon-hydrogen framework, FT-IR confirms the presence of key functional groups, and Mass Spectrometry validates the molecular weight and elemental composition. The data derived from these techniques are internally consistent and collectively provide a high-confidence structural elucidation, a critical step for any further application of this compound in research and development.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. This compound | CAS 175277-21-1 [matrix-fine-chemicals.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemuniverse.com [chemuniverse.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. biophysics.org [biophysics.org]

- 14. researchgate.net [researchgate.net]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. orgchemboulder.com [orgchemboulder.com]

Trifluoromethylpyridine Derivatives: A Comprehensive Technical Guide for Modern Drug Discovery and Agrochemical Development

Executive Summary

The strategic incorporation of the trifluoromethyl (CF3) group into the pyridine scaffold represents a cornerstone of modern medicinal chemistry and agrochemical design.[1] This potent electron-withdrawing moiety imparts a unique combination of physicochemical and biological properties that have proven instrumental in overcoming challenges in drug and pesticide development.[2][3] This in-depth technical guide provides a comprehensive analysis of trifluoromethylpyridine (TFMP) derivatives, offering critical insights for researchers, scientists, and drug development professionals. We will explore their synthesis, the profound impact of the trifluoromethyl group on molecular properties, and their diverse applications, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Strategic Advantage of the Trifluoromethyl Group in Pyridine Scaffolds

The trifluoromethyl group is a bioisostere of the methyl group but possesses significantly different electronic properties.[4][5] Its high electronegativity and strong electron-withdrawing nature dramatically influence the properties of the parent pyridine ring, leading to several advantages in bioactive molecule design.[5][6]

Modulation of Physicochemical Properties

The introduction of a CF3 group significantly alters key physicochemical parameters that govern a molecule's behavior in a biological system.[7]

-

Increased Lipophilicity: The CF3 group generally increases the lipophilicity (logP) of a molecule, which can enhance membrane permeability and improve oral bioavailability.[7][8]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9][10] This "metabolic blocking" effect can significantly increase a drug's half-life.[9]

-

Altered pKa: The strong electron-withdrawing nature of the CF3 group lowers the pKa of the pyridine nitrogen, making it less basic. This can influence a molecule's solubility, receptor binding, and pharmacokinetic profile.[9]

-

Modified Conformation: The steric bulk and electronic properties of the CF3 group can influence the preferred conformation of a molecule, which can be critical for optimal binding to a biological target.[4]

Impact on Biological Activity

The unique properties of the CF3 group often translate to enhanced biological activity and target selectivity.[1] The CF3 group can participate in various non-covalent interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, which can contribute to increased binding affinity.[9]

Table 1: Comparison of Physicochemical Properties of Pyridine and Trifluoromethylpyridine Derivatives [9]

| Compound | Parent pKa | logP | Derivative | Derivative pKa | logP |

| Pyridine | 5.25 | 0.65 | 3-(Trifluoromethyl)pyridine | 3.48 | 1.7 |

| 3-Picoline | 5.68 | 1.21 | 2-Chloro-5-(trifluoromethyl)pyridine | 1.37 | 2.7 |

Synthetic Strategies for Trifluoromethylpyridine Derivatives

The synthesis of trifluoromethylpyridine derivatives has evolved significantly, with several robust methods now available to medicinal and agrochemical chemists.[11] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Halogen Exchange (HALEX) Reactions

One of the most common and industrially important methods for introducing a trifluoromethyl group is through a halogen exchange reaction, typically involving the fluorination of a trichloromethylpyridine precursor with hydrogen fluoride (HF) or other fluorinating agents.[4][12]

Protocol 1: Liquid-Phase Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine [12]

-

Reaction Setup: A mixture of 2,3-dichloro-5-(trichloromethyl)pyridine and a catalytic amount of a metal halide catalyst (e.g., FeCl3 or FeF3) is charged into a pressure reactor.[12]

-

Fluorination: Anhydrous liquid HF (at least 3 molar equivalents) is added to the reaction mixture.[12]

-

Reaction Conditions: The reactor is sealed and heated to a temperature range of 170-180°C under superatmospheric pressure (e.g., 15 psig).[12]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the excess HF is carefully vented. The desired 2,3-dichloro-5-(trifluoromethyl)pyridine is then isolated and purified, typically by distillation.[12]

Building Block Approaches

An alternative strategy involves the construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl group.[11][13] This approach offers access to a wide range of substitution patterns that may be difficult to achieve through other methods.[13]

Diagram 1: General Workflow for Building Block Synthesis of Trifluoromethylpyridines

Caption: A generalized workflow for the synthesis of trifluoromethylpyridines using a building block approach.[13]

Direct C-H Trifluoromethylation

Recent advances in catalysis have enabled the direct trifluoromethylation of pyridine C-H bonds, offering a more atom-economical and efficient route to these valuable compounds.[14][15] These methods often employ transition metal catalysts, such as palladium, in conjunction with an electrophilic trifluoromethylating reagent.[14]

Protocol 2: Palladium-Catalyzed Directed C-H Trifluoromethylation [14]

-

Reaction Setup: A pyridine derivative containing a directing group (e.g., a pyrimidine or imidazole) is dissolved in a suitable solvent.

-

Catalyst and Reagent Addition: A palladium catalyst (e.g., Pd(OAc)2) and an electrophilic trifluoromethylation reagent are added to the reaction mixture.[14]

-

Reaction Conditions: The reaction is typically heated under an inert atmosphere until the starting material is consumed.

-

Work-up and Isolation: The reaction mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography.

Applications in Drug Discovery

The unique properties conferred by the trifluoromethyl group have made trifluoromethylpyridine derivatives a privileged scaffold in medicinal chemistry, with several approved drugs and numerous clinical candidates incorporating this moiety.[4][16]

Antiviral Agents

Tipranavir (Aptivus®): This non-peptidic HIV protease inhibitor contains a trifluoromethylpyridine moiety that contributes to its potent activity against wild-type and drug-resistant HIV strains.[4][9] The trifluoromethyl group enhances the binding affinity of the drug to the protease active site.[9]

Anticancer Agents

Apalutamide (Erleada®): A nonsteroidal androgen receptor (AR) antagonist used in the treatment of prostate cancer, apalutamide features a trifluoromethylpyridine core.[4][10] This group contributes to the drug's high binding affinity for the AR and its favorable pharmacokinetic profile.[10] Derivatives of 4-Amino-2-chloro-6-(trifluoromethyl)pyridine have also been explored as potential kinase inhibitors for cancer therapy.[7]

Central Nervous System (CNS) Agents

The ability of the trifluoromethyl group to enhance lipophilicity and metabolic stability makes trifluoromethylpyridine derivatives attractive candidates for CNS-acting drugs, which must cross the blood-brain barrier.[8]

Diagram 2: Role of Trifluoromethylpyridine in Drug Development

Caption: Key properties and therapeutic applications of trifluoromethylpyridine derivatives.

Applications in Agrochemicals

Trifluoromethylpyridine derivatives are also a mainstay in the agrochemical industry, where they are used in the development of herbicides, insecticides, and fungicides.[16][17] In fact, a significant portion of recently launched pesticides contain fluorine, with many of those featuring a trifluoromethyl group.[4]

Herbicides

Fluazifop-butyl: One of the first commercially successful herbicides containing a trifluoromethylpyridine moiety, fluazifop-butyl is an acetyl-CoA carboxylase (ACCase) inhibitor used for post-emergence grass control.[4][11] The trifluoromethylpyridine group was found to be superior to the corresponding benzene analogue in terms of herbicidal activity and translocation within the plant.[4]

Haloxyfop-methyl: Similar in structure and mode of action to fluazifop-butyl, haloxyfop-methyl also targets the ACCase enzyme and is used for broadleaf crop protection.[4]

Insecticides

Flonicamid: This insecticide, effective against aphids and other sap-feeding insects, contains a 4-trifluoromethylpyridine structure.[11]

Sulfoxaflor: Another insecticide targeting sap-feeding pests, sulfoxaflor is based on a 6-(trifluoromethyl)pyridine scaffold.[11]

Fungicides

Several commercial fungicides incorporate the trifluoromethylpyridine fragment, highlighting its versatility in controlling a broad spectrum of fungal pathogens.[3]

Table 2: Prominent Trifluoromethylpyridine-Containing Agrochemicals [4][16]

| Agrochemical | Type | Target | Key Intermediate |

| Fluazifop-butyl | Herbicide | ACCase inhibitor | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) |

| Haloxyfop-methyl | Herbicide | ACCase inhibitor | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) |

| Flazasulfuron | Herbicide | ALS inhibitor | 2-Chloro-3-(trifluoromethyl)pyridine (2,3-CTF) |

| Flonicamid | Insecticide | Selective | 4-Trifluoromethyl-pyridine derivative |

| Sulfoxaflor | Insecticide | Sap-feeding pests | 6-(Trifluoromethyl)pyridine derivative |

Structure-Activity Relationships (SAR) and Future Perspectives

The extensive use of trifluoromethylpyridine derivatives has led to a deep understanding of their structure-activity relationships.[2][18] The position of the trifluoromethyl group on the pyridine ring, as well as the nature and position of other substituents, can have a profound impact on biological activity.[3][4] For instance, prior to 1990, most agrochemicals utilized 3- or 5-trifluoromethyl-substituted pyridines, while since then, other substitution patterns, particularly 6-trifluoromethyl-substituted derivatives, have become more prevalent.[4][16]

The continued exploration of novel synthetic methodologies, including direct C-H functionalization and the development of new trifluoromethyl-containing building blocks, will undoubtedly lead to the discovery of new trifluoromethylpyridine derivatives with enhanced therapeutic and agrochemical potential.[13][19] As our understanding of the intricate interplay between molecular structure and biological function grows, the rational design of next-generation trifluoromethylpyridine-based agents holds immense promise for addressing unmet needs in medicine and agriculture.[6]

Conclusion

Trifluoromethylpyridine derivatives have firmly established themselves as a critical structural motif in modern drug discovery and agrochemical development. The strategic incorporation of the trifluoromethyl group imparts a unique and highly advantageous set of physicochemical and biological properties, leading to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The robust and evolving synthetic methodologies for accessing these compounds, coupled with a deep and expanding understanding of their structure-activity relationships, ensure that trifluoromethylpyridine derivatives will remain at the forefront of innovation for years to come. For researchers and scientists in these fields, a thorough understanding of the principles and applications outlined in this guide is essential for the successful design and development of the next generation of life-changing medicines and crop protection agents.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chigroup.site [chigroup.site]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Applications of trifluoromethyl pyridine [huimengchem.cn]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 12. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 13. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 16. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 17. nbinno.com [nbinno.com]

- 18. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Advent of Nitropyridines: A Technical Guide to Their Discovery, Synthesis, and Evolving Significance

Introduction: The Pyridine Enigma and the Dawn of Nitroaromatics

The story of nitropyridines is not one of a singular discovery but rather a compelling narrative of overcoming significant chemical challenges. Pyridine, first isolated by the Scottish chemist Thomas Anderson in 1849 from bone oil, presented a unique puzzle to the burgeoning field of organic chemistry.[1] While its structure, analogous to benzene with a nitrogen atom replacing a methine group, was elucidated in the 1860s by Wilhelm Körner and James Dewar, its reactivity proved to be markedly different.[1][2] Early pioneers in aromatic chemistry found that the electron-withdrawing nature of the nitrogen atom rendered the pyridine ring highly resistant to electrophilic aromatic substitution reactions, the very reactions that were so facile for benzene and its derivatives. This inherent unreactivity, a consequence of the nitrogen atom's deactivating effect, made the direct introduction of a nitro group—a cornerstone of aromatic chemistry—a formidable task. This guide delves into the historical hurdles and innovative breakthroughs that marked the discovery and development of nitropyridine compounds, tracing their journey from laboratory curiosities to indispensable building blocks in modern drug discovery and agrochemical science.

Part 1: The Early Struggles with Pyridine Nitration - A Tale of Low Yields and Harsh Conditions

The initial forays into the nitration of pyridine were largely met with frustration. The electron-deficient nature of the pyridine ring, exacerbated by the protonation of the nitrogen atom under the strongly acidic conditions required for nitration, made direct electrophilic attack exceedingly difficult.[3] Early attempts at direct nitration using standard nitric acid and sulfuric acid mixtures, conditions that readily nitrate benzene, resulted in minuscule yields of nitropyridines, often requiring extreme temperatures and pressures. These pioneering efforts, while not synthetically viable, were crucial in defining the chemical character of the pyridine nucleus and highlighting the need for more sophisticated synthetic strategies.

Part 2: A Paradigm Shift - The Pivotal Role of Pyridine N-Oxides

A significant breakthrough in the synthesis of nitropyridines came with the exploration of pyridine N-oxides. The first synthesis of pyridine-N-oxide was reported by Jakob Meisenheimer, who utilized peroxybenzoic acid as the oxidant.[4] The introduction of an oxygen atom onto the pyridine nitrogen fundamentally altered the ring's electronic properties. The N-oxide group acts as an electron-donating group through resonance, thereby activating the pyridine ring towards electrophilic attack, particularly at the 4-position. This activation provided a viable pathway to overcome the inherent inertness of the pyridine nucleus.

The Synthesis of 4-Nitropyridine: A New Frontier

The activation of the pyridine ring via N-oxidation opened the door for the efficient synthesis of 4-nitropyridine. The nitration of pyridine-N-oxide using a mixture of fuming nitric acid and sulfuric acid proceeds with good yield to form 4-nitropyridine-N-oxide.[5] Subsequent deoxygenation of the N-oxide, a reaction that can be achieved using various reducing agents such as phosphorus trichloride (PCl₃), yields the desired 4-nitropyridine.[6] This two-step approach represented a major advance in nitropyridine chemistry, making 4-nitropyridine and its derivatives readily accessible for further chemical exploration.[6][7]

Experimental Protocol: Two-Step Synthesis of 4-Nitropyridine via Pyridine N-Oxide

Step 1: Nitration of Pyridine N-Oxide

-

Reagents and Setup:

-

Pyridine N-oxide

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

-

Procedure:

-

Carefully prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in an ice bath.

-

Add pyridine N-oxide to the reaction flask.

-

Slowly add the nitrating mixture to the pyridine N-oxide solution while maintaining a controlled temperature.

-

After the addition is complete, heat the reaction mixture to facilitate the nitration process.

-

Upon completion, cool the reaction mixture and pour it over ice.

-

Neutralize the solution to precipitate the 4-nitropyridine N-oxide.

-

Filter, wash, and dry the product.[6]

-

Step 2: Deoxygenation of 4-Nitropyridine N-Oxide

-

Reagents and Setup:

-

4-Nitropyridine N-oxide

-

Phosphorus Trichloride (PCl₃)

-

Anhydrous solvent (e.g., chloroform)

-

Round-bottom flask with a reflux condenser.

-

-

Procedure:

-

Dissolve 4-nitropyridine N-oxide in an anhydrous solvent.

-

Slowly add phosphorus trichloride to the solution.

-

Heat the mixture under reflux until the reaction is complete.

-

Cool the reaction mixture and carefully quench with water.

-

Extract the 4-nitropyridine into an organic solvent.

-

Dry the organic layer and remove the solvent to obtain the final product.[6]

-

Caption: Synthetic pathway for 4-nitropyridine.

Part 3: The Synthesis of 2- and 3-Nitropyridines - A Continuing Challenge

While the N-oxide route proved effective for the 4-isomer, the synthesis of 2- and 3-nitropyridines required different approaches, each with its own set of historical and chemical nuances.

The Elusive 2-Nitropyridine

The direct synthesis of 2-nitropyridine remained a challenge for a considerable time. A viable method involves the nitration of 2-aminopyridine to form 2-amino-5-nitropyridine, followed by diazotization and subsequent removal of the amino group.[8][9] More direct approaches have been developed, but they often involve multi-step sequences or specialized reagents.

The Intricacies of 3-Nitropyridine Synthesis

The synthesis of 3-nitropyridine has been a subject of extensive research. Direct nitration of pyridine, as mentioned, gives very poor yields. A significant advancement was the development of a method by Bakke and co-workers, which involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium salt.[10] This intermediate, upon treatment with a bisulfite solution, undergoes a rearrangement to yield 3-nitropyridine.[10] This method, which proceeds through a[11] sigmatropic shift rather than a direct electrophilic aromatic substitution, provided a more efficient route to the 3-nitro isomer.[10][12]

Experimental Protocol: Synthesis of 3-Nitropyridine using Dinitrogen Pentoxide

-

Reagents and Setup:

-

Pyridine

-

Dinitrogen Pentoxide (N₂O₅)

-

Dichloromethane (or another suitable organic solvent)

-

Sodium Bisulfite (NaHSO₃)

-

Reaction vessel protected from moisture.

-

-

Procedure:

-

Dissolve pyridine in the organic solvent and cool the solution.

-

Carefully add dinitrogen pentoxide to the pyridine solution to form a slurry of the N-nitropyridinium salt.

-

Prepare an aqueous solution of sodium bisulfite.

-

Pour the slurry of the N-nitropyridinium salt into the sodium bisulfite solution.

-

Stir the mixture for several hours at room temperature to allow for the rearrangement to occur.

-

Isolate the 3-nitropyridine product through extraction and purification.[10]

-

Caption: Synthesis of 3-nitropyridine via N-nitropyridinium salt.

Part 4: The Chichibabin Reaction - A Historical Counterpoint

While not a method for synthesizing nitropyridines, the Chichibabin reaction, discovered by Aleksei Chichibabin in 1914, provides an important historical and chemical counterpoint.[13] This reaction, which involves the amination of pyridine at the 2-position using sodium amide, demonstrated that nucleophilic substitution on the pyridine ring was a viable synthetic strategy.[13] This discovery further underscored the unique reactivity of pyridine compared to benzene and opened up new avenues for the functionalization of the pyridine nucleus.

Part 5: Modern Applications - The Enduring Legacy of Nitropyridines

The development of reliable synthetic routes to nitropyridines has had a profound impact on medicinal chemistry and agrochemical research. The nitro group serves as a versatile functional handle, allowing for a wide range of chemical transformations.

Pharmaceuticals

Nitropyridines are key intermediates in the synthesis of a multitude of pharmaceutical agents. The nitro group can be readily reduced to an amino group, which is a common pharmacophore and a key building block for the synthesis of more complex heterocyclic systems. For example, 2-chloro-5-nitropyridine is a versatile intermediate used in the synthesis of various drugs.[14]

Agrochemicals

In the agrochemical industry, nitropyridine derivatives are utilized in the development of herbicides and pesticides. The electronic properties of the nitropyridine scaffold can be tailored to interact with specific biological targets in pests and weeds. For instance, 2-methyl-3-nitropyridine is a building block for certain agrochemicals.[14]

Table 1: Key Nitropyridine Intermediates and Their Applications

| Nitropyridine Intermediate | Key Applications |

| 4-Nitropyridine | Precursor for 4-substituted pyridines in pharmaceuticals and materials science.[6] |

| 2-Chloro-5-nitropyridine | Intermediate for pharmaceuticals and agrochemicals.[14] |

| 3-Nitropyridine | Building block for the synthesis of various substituted pyridines.[10] |

| 2-Amino-5-nitropyridine | Precursor for the synthesis of various bioactive compounds.[8] |

Conclusion: From a Chemical Conundrum to a Cornerstone of Synthesis

The history of nitropyridine compounds is a testament to the ingenuity and perseverance of synthetic chemists. What began as a significant challenge—the direct nitration of an unreactive aromatic heterocycle—evolved into a rich field of study that has yielded a diverse array of synthetic methodologies. The strategic use of pyridine N-oxides and the development of novel rearrangement reactions have transformed nitropyridines from rare curiosities into readily accessible and highly valuable building blocks. Their enduring importance in the development of pharmaceuticals and agrochemicals ensures that the chemistry of nitropyridines will continue to be an active and fruitful area of research for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 5. sciencemadness.org [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.org [mdpi.org]

- 8. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]

- 9. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 10. nva.sikt.no [nva.sikt.no]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. grokipedia.com [grokipedia.com]

- 14. nbinno.com [nbinno.com]

"N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine molecular weight and formula"

An In-Depth Technical Guide: N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It provides an in-depth analysis of its chemical properties, a plausible synthetic route, and its potential applications as a key building block in modern chemistry.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative that stands out due to its unique combination of functional groups: a nitro group, a trifluoromethyl group, and a methylamino substituent. This specific arrangement of electron-withdrawing and -donating groups on the pyridine ring makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1][2]

Nomenclature and Chemical Identifiers

Precise identification is critical for regulatory compliance and accurate scientific communication. The compound is cataloged under several names and identifiers across various chemical databases.

| Identifier | Value |

| Preferred IUPAC Name | This compound[3] |

| Common Synonyms | 2-Methylamino-3-nitro-5-(trifluoromethyl)pyridine[4], N2-Methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine[3][4] |

| CAS Number | 175277-21-1[3][5][6][7] |

| MDL Number | MFCD00068118[5][6] |

| InChIKey | UFFBYIGPCGICNB-UHFFFAOYSA-N[3][4] |

| Canonical SMILES | CNC1=NC=C(C=C1--INVALID-LINK--=O)C(F)(F)F[3] |

Molecular Formula and Weight

The fundamental molecular characteristics are summarized below. These values are essential for stoichiometric calculations in synthesis and for mass spectrometry analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃N₃O₂ | [3][4][5][6] |

| Molecular Weight | 221.14 g/mol | [5][6] |

| Exact Mass | 221.04121 g/mol | [4] |

Synthesis and Characterization

While specific, peer-reviewed synthetic procedures for this exact molecule are not widely published, a logical and efficient pathway can be devised based on established principles of pyridine chemistry. The most direct approach involves a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Pathway

The synthesis hinges on the high electrophilicity of the C2 position on the pyridine ring, which is activated by the strong electron-withdrawing effects of the adjacent nitro group (at C3) and the trifluoromethyl group (at C5). This makes the chlorine atom of a suitable precursor, such as 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, an excellent leaving group.

Caption: Proposed synthesis via Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: A Field-Proven Approach

This protocol is a self-validating system designed for clarity and reproducibility.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq).

-

Solvent and Base Addition: Add a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to dissolve the starting material. The choice of a polar aprotic solvent is causal; it effectively solvates the charged intermediates of the SNAr mechanism without interfering with the nucleophile. Add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq) to act as an acid scavenger for the HCl byproduct.

-

Nucleophile Addition: Introduce a solution of methylamine (CH₃NH₂, ~2.0 M in THF, 1.2 eq) to the flask dropwise at room temperature. The excess of the nucleophile ensures the reaction proceeds to completion.

-

Reaction Execution: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final, high-purity compound.

Applications in Research and Development

The trifluoromethylpyridine (TFMP) motif is a privileged structure in modern chemistry.[2] Its inclusion in a molecule can significantly enhance metabolic stability, binding affinity, and cell permeability by altering lipophilicity and electronic properties.

Role as a Synthetic Building Block

This compound is not typically an end-product but rather a versatile intermediate. The nitro group can be readily reduced to an amine, opening pathways for further functionalization, such as amide bond formation or the construction of new heterocyclic rings. This positions the compound as a key starting material for creating libraries of novel compounds for screening.

Workflow in a Discovery Cascade

The integration of a building block like this into a drug or agrochemical discovery program follows a structured, multi-stage process. The goal is to leverage its unique chemical features to develop lead compounds with desirable biological activity and properties.

Caption: Role of the compound in a typical drug discovery workflow.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. Proper handling is essential to ensure the well-being of laboratory personnel and the integrity of experimental results.

-

Hazard Identification: The compound is classified as an irritant.[5] It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[4] All handling should be performed in a well-ventilated chemical fume hood.[4]

-

Storage: To maintain its stability and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry place, typically at temperatures between 2-8°C.[1]

References

- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS 175277-21-1 [matrix-fine-chemicals.com]

- 4. Page loading... [wap.guidechem.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. chemuniverse.com [chemuniverse.com]

- 7. 2abiotech.net [2abiotech.net]

Unveiling the Solid-State Architecture: A Technical Guide to Determining the Crystal Structure of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine

Abstract

N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research, fields where understanding the three-dimensional structure of a molecule is paramount for predicting its behavior and interactions.[1] This technical guide provides a comprehensive, prospective framework for the determination and analysis of the single-crystal X-ray structure of this compound. As no public crystallographic data currently exists for this compound, this document serves as a detailed roadmap for researchers, outlining the necessary experimental and computational steps to elucidate its solid-state conformation, intermolecular interactions, and packing motifs. The protocols described herein are designed to be self-validating, ensuring the generation of high-quality, reliable structural data for use in drug design and materials science.

Introduction: The Significance of Structural Elucidation

Substituted pyridines are a cornerstone of modern medicinal and agricultural chemistry.[1] The introduction of a trifluoromethyl group, a nitro group, and an N-methylamine moiety to the pyridine core in this compound creates a molecule with a unique electronic and steric profile. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the nitro group is a strong electron-withdrawing group that can participate in specific intermolecular interactions. The N-methylamine group can act as both a hydrogen bond donor and acceptor.

The precise arrangement of these functional groups in the solid state, governed by the molecule's crystal structure, will dictate its physical properties, such as solubility and melting point, and its ability to interact with biological targets. Therefore, determining the single-crystal X-ray structure of this compound is a critical step in understanding its potential as a lead compound in drug discovery or as a functional material. This guide will detail the methodologies to achieve this, from obtaining suitable single crystals to the final analysis of the crystallographic data.

Experimental Workflow: From Powder to Structure

The following sections outline a detailed, step-by-step experimental plan to obtain and analyze the crystal structure of this compound.

Synthesis and Purification

While this compound is commercially available, for crystallographic studies, it is crucial to ensure the highest possible purity.[2][3][4] The commercially available compound (CAS No. 175277-21-1) should be repurified to remove any minor impurities that could hinder crystallization.[3][4]

Proposed Purification Protocol:

-

Recrystallization: Dissolve the compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexanes). Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.

-

Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography using silica gel is recommended. The choice of eluent will depend on the polarity of the compound and should be determined by thin-layer chromatography (TLC).

-

Purity Confirmation: The purity of the compound should be confirmed by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Crystallization Strategies

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. A systematic approach using various crystallization techniques is recommended.

Table 1: Crystallization Techniques

| Technique | Description | Solvents to be Screened |

| Slow Evaporation | The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly at a constant temperature. | Dichloromethane, Acetone, Ethyl Acetate, Methanol, Ethanol, Acetonitrile |

| Vapor Diffusion | A solution of the compound is placed in a small, open vial inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. | Inner Vial: Dichloromethane, Acetone; Outer Vial: Hexane, Pentane, Diethyl Ether |

| Cooling | A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. | Toluene, Dioxane, Isopropanol |

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once suitable crystals are obtained, the following protocol should be followed for data collection.

Step-by-Step SC-XRD Protocol:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Diffractometer Setup: The crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector.[5][6]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The data collection strategy should aim for high resolution and redundancy.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

Structural Analysis and Interpretation

The processed diffraction data will be used to solve and refine the crystal structure, revealing a wealth of information about the molecule's solid-state conformation and interactions.

Structure Solution and Refinement

The crystal structure will be solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms will be refined anisotropically. Hydrogen atoms will be located in the difference Fourier map and refined isotropically or placed in calculated positions.

Analysis of Molecular Geometry

The refined structure will provide precise measurements of:

-

Bond Lengths and Angles: To be compared with standard values and those of similar structures in the Cambridge Structural Database (CSD).

-

Torsional Angles: Describing the conformation of the molecule, particularly the orientation of the N-methyl, nitro, and trifluoromethyl groups relative to the pyridine ring.

Table 2: Expected Intramolecular Data

| Parameter | Expected Value/Observation | Significance |

| Pyridine Ring | Planar | Aromatic system |

| C-NO₂ Bond | ~1.45 Å | Electron-withdrawing effect |

| C-CF₃ Bond | ~1.50 Å | Steric and electronic influence |

| N-CH₃ Bond | ~1.47 Å | Conformation of the amine group |

| Torsion Angle (Ring-NO₂) | Near planar | Conjugation effects |

| Torsion Angle (Ring-CF₃) | Staggered or eclipsed | Steric hindrance |

Intermolecular Interactions and Crystal Packing

A thorough analysis of the intermolecular interactions is crucial for understanding the solid-state properties of the compound.

-

Hydrogen Bonding: The N-H group of the methylamine can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring can act as acceptors. The presence and geometry of these hydrogen bonds will be a key feature of the crystal packing.

-

Halogen Bonding: The fluorine atoms of the trifluoromethyl group could potentially participate in halogen bonding.

-

π-π Stacking: The aromatic pyridine rings may engage in π-π stacking interactions.

-

van der Waals Forces: These non-specific interactions will also contribute to the overall crystal packing.

A Hirshfeld surface analysis can be performed to visualize and quantify these intermolecular contacts.

Visualization of the Proposed Workflow

The following diagram illustrates the proposed workflow for the structural determination of this compound.

Figure 1: Proposed workflow for the structural determination of this compound.

Conclusion

The determination of the crystal structure of this compound is a crucial step towards understanding its physicochemical properties and its potential for applications in drug discovery and materials science. This technical guide provides a comprehensive and scientifically rigorous framework for achieving this goal. By following the detailed protocols for synthesis, purification, crystallization, and single-crystal X-ray diffraction, researchers can obtain high-quality structural data. The subsequent analysis of the molecular geometry and intermolecular interactions will provide invaluable insights into the solid-state behavior of this promising compound, paving the way for its rational design and application in various scientific fields.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. chemuniverse.com [chemuniverse.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. imanagerpublications.com [imanagerpublications.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-3-nitropyridine scaffold is a privileged structure in medicinal and agricultural chemistry, offering a versatile platform for developing novel bioactive agents. This technical guide provides an in-depth analysis of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine, a key representative of this class. We will explore its core chemical features, strategic approaches for the synthesis of its analogs, and the critical structure-activity relationships (SAR) that govern its biological function. This document serves as a comprehensive resource, detailing synthetic protocols, discussing the rationale behind analog design, and summarizing the impact of structural modifications on activity. The insights provided are intended to empower researchers in the rational design of next-generation compounds based on this potent pharmacophore.

Introduction to the 2-Amino-3-nitropyridine Pharmacophore

Nitropyridine derivatives are foundational building blocks in the synthesis of a wide array of biologically active molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[1] The pyridine ring is a common motif in FDA-approved drugs, highlighting its importance in drug design.[1] The specific arrangement of substituents in this compound (CAS: 175277-21-1) creates a unique electronic and steric profile that is crucial for its interactions with biological targets.[2]

Chemical Properties and the Role of Key Substituents

The core structure's reactivity and biological activity are dictated by the interplay of its three key substituents:

-

2-(N-methylamino) Group: This electron-donating group activates the pyridine ring, influencing its reactivity in electrophilic substitution reactions.[3] N-alkylation can significantly modulate potency, selectivity, and pharmacokinetic properties.

-

3-Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly impacts the electron distribution of the pyridine ring. It is often crucial for binding to biological targets and can serve as a precursor for further chemical transformations, such as reduction to an amino group.[1][3]

-

5-(Trifluoromethyl) Group: The -CF3 group is a powerful electron-withdrawing substituent and a bioisostere for a methyl or chloro group. Its inclusion can dramatically enhance metabolic stability, membrane permeability, and binding affinity due to its lipophilic and electronic properties.[4][5]

The strategic placement of these groups creates a molecule with distinct regions for potential hydrogen bonding, dipole interactions, and hydrophobic interactions, making it a versatile scaffold for targeted drug design.

Strategic Modifications and Synthesis of Analogs

The synthesis of analogs based on the 2-amino-3-nitropyridine core allows for systematic exploration of the chemical space to optimize biological activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Rationale for Analog Design

The primary goal of analog synthesis is to probe the structure-activity relationship (SAR). Key questions to address include:

-

How does the size and nature of the N-alkyl substituent at the 2-position affect target engagement?

-

Can the 3-nitro group be replaced with other electron-withdrawing groups (e.g., -CN, -SO2Me) while retaining activity?

-

What is the impact of altering the position or nature of the trifluoromethyl group on the pyridine ring?